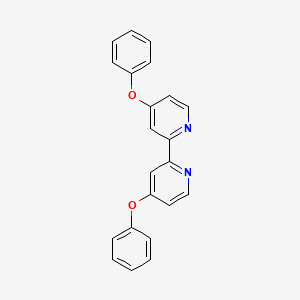
4,4'-Diphenoxy-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diphenoxy-2,2’-bipyridine is an organic compound with the molecular formula C22H16N2O2. It is a derivative of bipyridine, where two phenoxy groups are attached to the 4 and 4’ positions of the bipyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diphenoxy-2,2’-bipyridine typically involves the reaction of 4,4’-dihydroxy-2,2’-bipyridine with phenol derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups are replaced by phenoxy groups.
Industrial Production Methods
While specific industrial production methods for 4,4’-Diphenoxy-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diphenoxy-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of bipyridine derivatives with reduced phenoxy groups.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents at elevated temperatures.
Major Products
The major products formed from these reactions include quinone derivatives, reduced bipyridine derivatives, and various substituted bipyridine compounds depending on the reagents and conditions used .
Scientific Research Applications
4,4’-Diphenoxy-2,2’-bipyridine has several scientific research applications:
Biology: The compound can be used in the study of biological systems, particularly in the development of sensors and probes for detecting metal ions.
Mechanism of Action
The mechanism of action of 4,4’-Diphenoxy-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable chelates with transition metals. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science . The phenoxy groups can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dimethoxy-2,2’-bipyridine
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Uniqueness
4,4’-Diphenoxy-2,2’-bipyridine is unique due to the presence of phenoxy groups, which provide additional stability and electronic properties compared to other bipyridine derivatives. The phenoxy groups can engage in π-π interactions and hydrogen bonding, making this compound particularly useful in the design of advanced materials and catalysts .
Properties
CAS No. |
91309-06-7 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-phenoxy-2-(4-phenoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C22H16N2O2/c1-3-7-17(8-4-1)25-19-11-13-23-21(15-19)22-16-20(12-14-24-22)26-18-9-5-2-6-10-18/h1-16H |
InChI Key |
KFCVPSMCQZRZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC=C2)C3=NC=CC(=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
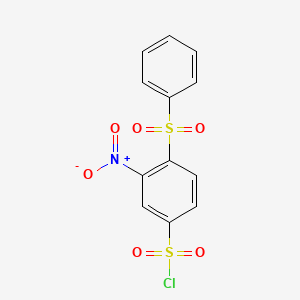
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
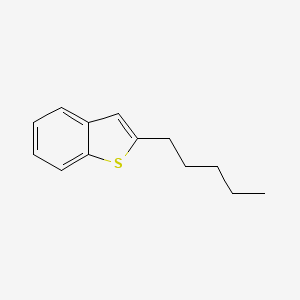
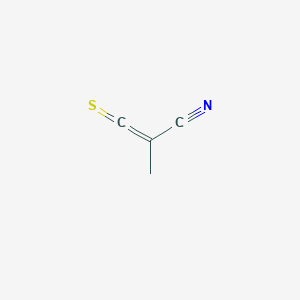
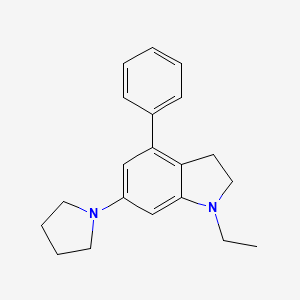
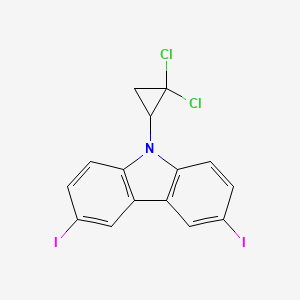
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)
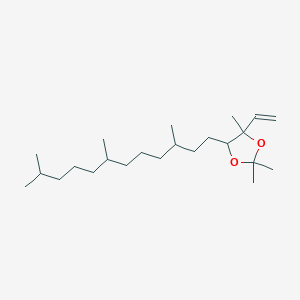
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)

methanone](/img/structure/B14371605.png)
